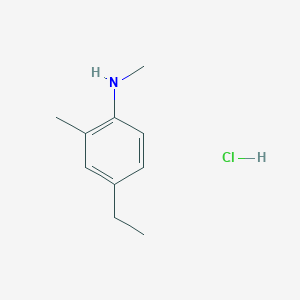
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩は、アミン類に属する有機化合物です。アミンは、アンモニアの誘導体であり、1つ以上の水素原子がアルキル基またはアリール基で置換されています。この化合物は、フェニル環にエチル基とメチル基が結合しており、メチルアミン基が存在することで特徴付けられます。塩酸塩の形は、塩酸との塩を形成していることを示しており、これは化合物の水溶性を高めることが多いです。
準備方法
合成経路と反応条件
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩の合成は、通常、アニリン誘導体のアルキル化によって行われます。一般的な方法の1つは、4-エチル-2-メチルアニリンをホルムアルデヒドと塩化水素ガスと反応させることです。反応条件には、通常以下が含まれます。
温度: 約50-70°Cの中等度温度。
溶媒: エタノールまたはメタノールなどの極性溶媒。
触媒: 塩酸などの酸性触媒。
工業的生産方法
工業的な設定では、(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩の生産には、品質と収率の一貫性を確保するために、連続フローリアクターが使用される場合があります。プロセスには、以下が含まれる場合があります。
原料: 4-エチル-2-メチルアニリン、ホルムアルデヒド、塩化水素。
反応制御: 温度、圧力、pHレベルを監視するための自動システム。
精製: 純粋な塩酸塩を得るための結晶化または再結晶化。
化学反応の分析
反応の種類
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩は、以下の反応など、さまざまな化学反応を起こす可能性があります。
酸化: アミン基は酸化されて、対応するニトロソまたはニトロ化合物になることがあります。
還元: この化合物は還元されて、第二級または第三級アミンになることがあります。
置換: フェニル環は求電子置換反応を受けることがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性条件下で使用する。
還元: 水素化リチウムアルミニウムまたは触媒的接触水素化などの試薬を使用する。
置換: 求電子芳香族置換のために、臭素または硝酸などの試薬を使用する。
主要な生成物
酸化生成物: ニトロソまたはニトロ誘導体。
還元生成物: 第二級または第三級アミン。
置換生成物: ハロゲン化またはニトロ化された芳香族化合物。
科学研究への応用
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩は、以下を含む科学研究でさまざまな用途があります。
化学: より複雑な有機化合物の合成の中間体として使用される。
生物学: 酵素との相互作用など、生物系に対する潜在的な影響が研究されている。
医学: 医薬品の先駆体として作用するなど、潜在的な治療的性質について調査されている。
工業: 染料、ポリマー、その他の工業化学品の製造に使用される。
科学的研究の応用
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。アミン基は、生物分子と水素結合またはイオン結合を形成し、その活性を影響を与える可能性があります。フェニル環も疎水性相互作用に関与する可能性があり、化合物の結合親和性と特異性に影響を与えます。
類似の化合物との比較
類似の化合物
- (4-エチル-2-メチル-フェニル)-メチル-アミン
- (4-エチル-2-メチル-フェニル)-エチル-アミン
- (4-エチル-2-メチル-フェニル)-プロピル-アミン
独自性
(4-エチル-2-メチル-フェニル)-メチル-アミン塩酸塩は、フェニル環における特定の置換パターンとメチルアミン基の存在によって独特です。この官能基の組み合わせは、アナログと比較して、明確な化学反応性と生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- (4-Ethyl-2-methyl-phenyl)-methyl-amine
- (4-Ethyl-2-methyl-phenyl)-ethyl-amine
- (4-Ethyl-2-methyl-phenyl)-propyl-amine
Uniqueness
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylamine group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
生物活性
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that are critical for its potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₇ClN
- Molecular Weight : 255.76 g/mol
This compound belongs to a class of aromatic amines, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The aromatic amine structure allows for the formation of hydrogen bonds and π-π interactions with proteins, influencing their functional dynamics. Additionally, the presence of an ethyl and a methyl group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory conditions .
- Antioxidant Properties : It has been demonstrated to scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays reveal that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent anti-cancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C₁₅H₁₇ClN | Anti-inflammatory, Antioxidant | 25 |
| Ethyl 2-(4-methylphenyl)amino-propanoate | C₁₁H₁₅N | Anticancer, Anti-inflammatory | 30 |
| 1,2,4-Oxadiazole Derivatives | Varies | Anticancer, Antiviral | 92.4 |
The table above compares the biological activities of this compound with similar compounds. Notably, it demonstrates competitive IC50 values indicating its efficacy in various biological assays.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving the administration of this compound in a carrageenan-induced paw edema model showed significant reduction in paw thickness compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assessment : In a cytotoxicity study against human cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 μM .
特性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC名 |
4-ethyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChIキー |
WXUXIGULWHTBLV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)NC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















